2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
2,5-dimethyl-1-(oxan-3-ylmethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-6-12(13(15)16)10(2)14(9)7-11-4-3-5-17-8-11/h6,11H,3-5,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRFEEQJQGPUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCOC2)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable oxan-3-yl methyl precursor and a pyrrole derivative, the reaction can be catalyzed using acidic or basic conditions to facilitate the formation of the desired pyrrole ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry
2,5-Dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid serves as a versatile building block in organic synthesis. It can be employed to create more complex molecules and materials, making it valuable in the development of new chemical entities.
Biology
Research indicates that this compound may exhibit biological activity, particularly in interactions with biomolecules. Investigations into its potential effects on enzyme activity and receptor binding are ongoing, highlighting its relevance in biochemical studies .
Medicine
The compound is being explored for its therapeutic potential in drug development. Its structure suggests it could act as a pharmacophore in medicinal chemistry, leading to the synthesis of novel drugs targeting specific diseases. Preliminary studies have indicated potential antimicrobial properties .
Industry
In industrial applications, 2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for developing polymers and other materials with specific performance characteristics .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of derivatives synthesized from related pyrrole compounds, demonstrating that modifications to the pyrrole structure could enhance efficacy against bacterial pathogens. The results suggested that compounds with similar structural motifs could also exhibit significant antimicrobial properties .
Case Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing novel derivatives of pyrrole carboxylic acids and assessing their biological activities. The study found that specific modifications led to improved interactions with biological targets, suggesting pathways for further drug development based on the core structure of 2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid .
Data Table: Summary of Applications
| Field | Application Description | Key Findings/Notes |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile in organic synthesis |
| Biology | Potential biological interactions | Investigated for enzyme/receptor binding |
| Medicine | Drug development potential | Explored as a pharmacophore |
| Industry | Production of specialty chemicals and advanced materials | Suitable for polymer development |
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in the substituent at position 1 of the pyrrole ring. Key differences in physicochemical properties, synthesis, and applications are highlighted.
Substituent Variations and Molecular Properties
Table 1: Structural and Physicochemical Comparison
Substituent-Specific Analysis
2-Thienylmethyl Substituent ():
- The thiophene ring introduces sulfur, enabling unique electronic interactions (e.g., hydrogen bonding, van der Waals forces).
- Higher melting point (184–187°C) suggests strong intermolecular interactions, possibly due to sulfur’s polarizability.
- Applications include use as a reagent in synthetic chemistry.
- The aromatic benzyl group facilitates π-π stacking, which is critical for binding to biological targets.
- Increased lipophilicity compared to the oxane-substituted analog may affect membrane permeability.
Lower molecular weight (193.24) may improve metabolic stability.
(Oxan-3-yl)methyl Substituent (Target Compound): The oxane ring’s ether oxygen enhances polarity, likely improving aqueous solubility compared to thienyl or benzyl analogs.
Biological Activity
2,5-Dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention due to its potential biological activities. This compound's structure includes a pyrrole ring, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
The molecular formula of 2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid is C13H19NO3, with a molecular weight of 235.30 g/mol. The compound features a carboxylic acid functional group, which often plays a significant role in biological interactions.
Research indicates that compounds with pyrrole structures can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for 2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid remains to be fully elucidated; however, it is hypothesized that its activity may involve modulation of signaling pathways related to inflammation and cell proliferation.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals could contribute to its protective effects in biological systems.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Some studies have shown that similar pyrrole derivatives can inhibit pro-inflammatory cytokines. It is plausible that 2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid may exert similar effects, potentially through the inhibition of NF-kB signaling pathways.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Antioxidant Study : A study evaluating the antioxidant capacity of various pyrrole derivatives found that certain structural modifications enhanced radical scavenging activity. While 2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid was not specifically tested, its structural similarities suggest it may possess comparable antioxidant capabilities .
- Inflammation Model : In vitro studies on related compounds demonstrated significant reductions in TNF-alpha levels in macrophage cell lines when treated with pyrrole derivatives. This indicates a possible pathway through which 2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid could exert anti-inflammatory effects .
- Microbial Inhibition : Research into the antimicrobial properties of other pyrrole-based compounds showed effectiveness against Gram-positive bacteria. Given the structural characteristics of 2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid, further investigation into its antimicrobial efficacy is warranted .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves alkylation of a pyrrole precursor. For example, a 2,5-dimethylpyrrole derivative can be functionalized at the N1 position using (oxan-3-yl)methyl bromide under basic conditions (e.g., NaH in DMF). Subsequent oxidation of the 3-position methyl group to a carboxylic acid can be achieved via KMnO₄ or CrO₃ in acidic media. Similar strategies are employed for related pyrrole-3-carboxylic acids, as seen in the synthesis of 3-methyl-4-(trifluoromethyl)pyrazole derivatives .
- Key Considerations : Monitor reaction progress using TLC or LCMS to avoid over-oxidation. Purification often involves column chromatography with gradients of ethyl acetate/hexane or recrystallization.
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The oxan-3-ylmethyl group’s protons appear as multiplet signals between δ 3.2–4.0 ppm (ether-linked CH₂ and CH groups), while pyrrole ring protons resonate as singlets (δ 6.0–7.0 ppm). Carboxylic acid protons may appear as broad peaks near δ 12–14 ppm in DMSO-d₆ .
- IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group, while pyrrole ring vibrations occur near 1600 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Methodological Answer :
- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and partially in ethanol/water mixtures. Insolubility in nonpolar solvents (hexane) aids purification .
- Stability : The compound may degrade under strong oxidizing conditions or prolonged exposure to light. Store in inert atmospheres at –20°C to prevent decarboxylation .
Advanced Research Questions
Q. How can computational modeling aid in understanding the electronic effects of the oxan-3-ylmethyl substituent on the pyrrole ring?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, revealing how the oxan-3-ylmethyl group influences the pyrrole ring’s aromaticity and carboxylic acid’s acidity. Compare HOMO-LUMO gaps with analogs lacking the substituent to assess reactivity differences .
- Data Integration : Pair computational results with experimental NMR chemical shifts (e.g., NBO analysis) to validate electronic effects .
Q. What strategies resolve contradictory data regarding the compound’s reactivity in different solvents?
- Methodological Answer :
- Controlled Solvent Screening : Test reactivity in aprotic (THF, DMF) vs. protic (MeOH, H₂O) solvents. For example, esterification of the carboxylic acid may proceed faster in methanol due to in situ acid catalysis, while alkylation reactions favor DMF .
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) or kinetic studies to distinguish between nucleophilic substitution and radical pathways in conflicting datasets .
Q. How does the substitution pattern on the pyrrole ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare the target compound with analogs (e.g., benzyl or chlorophenyl substituents) in bioassays. The oxan-3-ylmethyl group’s ether linkage may enhance solubility and bioavailability compared to bulkier aryl groups, as seen in pyrazole-based drug candidates .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes, such as cyclooxygenase or kinase domains .
Q. What are the challenges in optimizing synthetic yield, and how can they be addressed?
- Methodological Answer :
- Byproduct Analysis : Identify impurities (e.g., over-alkylated products or decarboxylated derivatives) via LCMS or GC-MS. Optimize stoichiometry of the alkylating agent (e.g., 1.2 equivalents) and reaction time .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or phase-transfer agents (e.g., TBAB) can improve regioselectivity and yield in multi-step syntheses .
Q. How can advanced NMR techniques elucidate stereochemical or conformational details?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals to confirm the oxan-3-ylmethyl group’s spatial orientation relative to the pyrrole ring. NOE correlations between the ether CH₂ and pyrrole protons can indicate preferred conformations .
- Dynamic NMR : Variable-temperature studies (e.g., –40°C to 80°C) detect restricted rotation around the N1–CH₂ bond, if present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
